molecular formula C26H23NO2 B12543641 5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one CAS No. 143841-04-7

5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one

Katalognummer: B12543641
CAS-Nummer: 143841-04-7
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: WAZGLDCZIZJMTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with cyclopropylmethylamino and triphenyl groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and automated systems to handle the complex synthesis steps .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one stands out due to its unique combination of a furan ring with cyclopropylmethylamino and triphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

143841-04-7

Molekularformel

C26H23NO2

Molekulargewicht

381.5 g/mol

IUPAC-Name

5-(cyclopropylmethylamino)-3,4,5-triphenylfuran-2-one

InChI

InChI=1S/C26H23NO2/c28-25-23(20-10-4-1-5-11-20)24(21-12-6-2-7-13-21)26(29-25,27-18-19-16-17-19)22-14-8-3-9-15-22/h1-15,19,27H,16-18H2

InChI-Schlüssel

WAZGLDCZIZJMTH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNC2(C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.